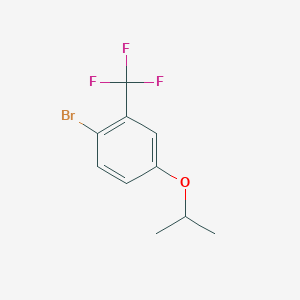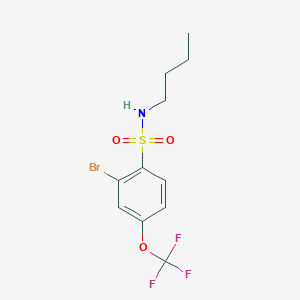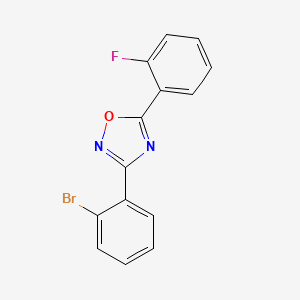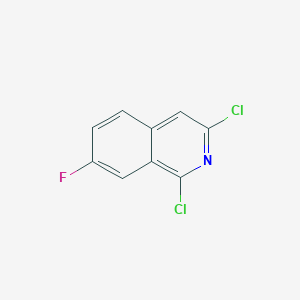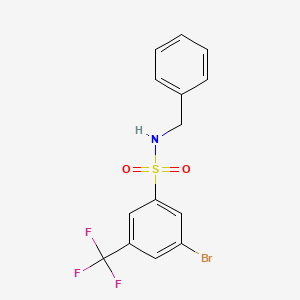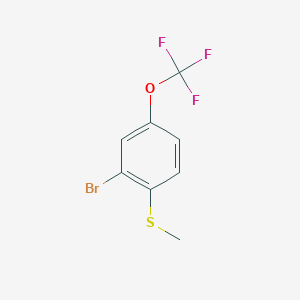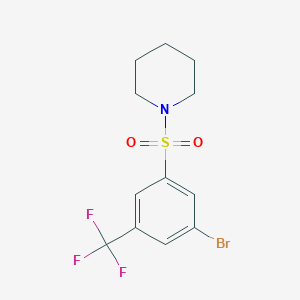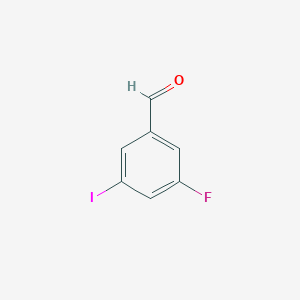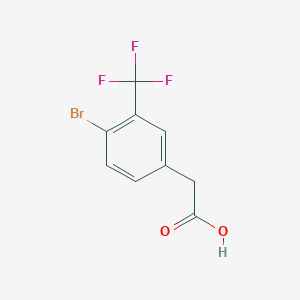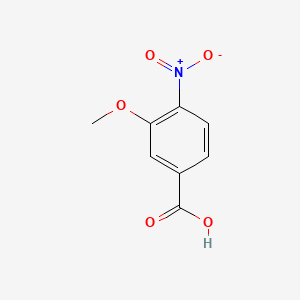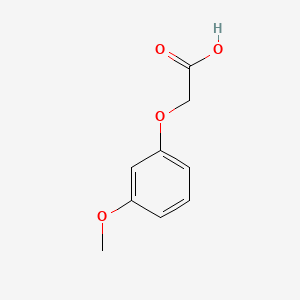
3-Methoxyphenoxyacetic acid
Overview
Description
3-Methoxyphenoxyacetic acid is an organic compound with the chemical formula C₉H₁₀O₄. It is characterized by the presence of methoxy and phenoxy functional groups. This compound is known for its applications in various fields, including herbicides and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
3-Methoxyphenoxyacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the activity of these proteins, thereby influencing various cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
In terms of gene expression, this compound can act as a modulator, either upregulating or downregulating the expression of specific genes. This can have downstream effects on cellular metabolism, including alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These changes can result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities .
Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have sustained effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with cellular macromolecules. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. These effects can have downstream consequences on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments .
Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific cellular locations. These interactions can influence the compound’s localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications .
These localization signals can direct this compound to specific organelles, where it can exert its biological effects. The compound’s activity and function can be modulated by its subcellular localization, leading to changes in cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the preparation methods for 3-Methoxyphenoxyacetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 90°C to 150°C, followed by neutralization and purification steps .
Industrial Production Methods
The industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves the continuous addition of methoxybenzyl cyanide to concentrated sulfuric acid, followed by heat preservation, reflux reaction, and subsequent purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenoxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxyphenoxyacetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of 3-Methoxyphenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Similar in structure but differs in the position of the methoxy group.
4-Methoxyphenylacetic acid: Another similar compound with the methoxy group at the para position.
2-Methoxyphenylacetic acid: The methoxy group is at the ortho position in this compound.
Uniqueness
3-Methoxyphenoxyacetic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDPQRIYMMZJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174991 | |
| Record name | Acetic acid, (3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088-24-6 | |
| Record name | Acetic acid, (3-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2088-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methoxyphenoxyacetic acid in peptide synthesis, and how does it impact the final peptide product?
A1: this compound serves as a key reagent in Solid-Phase Peptide Synthesis (SPPS) []. Specifically, it acts as the linkage agent connecting the growing peptide chain to the solid support (usually polystyrene resin). This linkage is crucial as it allows for the efficient addition of amino acids and eventual cleavage of the synthesized peptide from the resin []. The choice of linkage agent, including this compound, can influence the conditions required for both peptide cleavage and the final purification steps.
Q2: The research mentions cyclic peptides as potential substrates and inhibitors. How does the use of this compound in SPPS facilitate the creation of these cyclic structures?
A2: While this compound facilitates the linear assembly of the peptide chain on the solid support, it doesn't directly contribute to cyclization []. After the desired linear peptide sequence is assembled, it's cleaved from the resin with the N-terminal and side-chain protecting groups still intact. This cleavage yields a linear peptide with a free N-terminal amine. Subsequent removal of the temporary N-terminal protecting group allows for a cyclization reaction to occur, typically facilitated by coupling reagents like BOP, ultimately resulting in the desired cyclic peptide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

